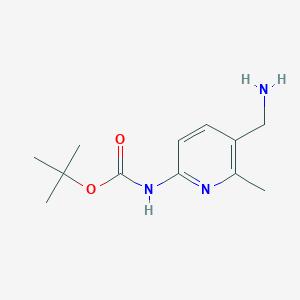

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE

Overview

Description

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE is an organic compound with the molecular formula C12H18N2O2 It is a derivative of phenylcarbamate and contains a tert-butyl group, an aminomethyl group, and two methyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE typically involves the reaction of 4-(aminomethyl)-2,5-dimethylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted phenylcarbamates.

Scientific Research Applications

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Amino-1-Boc-piperidine: Contains a similar tert-butyl carbamate group but with a piperidine ring instead of a phenyl ring.

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a tert-butyl carbamate group with an indole ring.

Uniqueness

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and tert-butyl carbamate groups allows for versatile chemical modifications and interactions with biological targets.

Biological Activity

Overview

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE, with the chemical formula C12H18N2O2, is an organic compound that belongs to the class of phenylcarbamates. Its structure features a tert-butyl group, an aminomethyl group, and two methyl groups on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzymatic studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 218.29 g/mol |

| CAS Number | 187163-72-0 |

| Boiling Point | 325.6ºC at 760 mmHg |

| IUPAC Name | tert-butyl N-[4-(aminomethyl)-2,5-dimethylphenyl]carbamate |

Synthesis

The synthesis of this compound typically involves the reaction of 4-(aminomethyl)-2,5-dimethylphenol with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis and is followed by purification methods such as recrystallization or column chromatography .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the carbamate moiety may interact with enzymes and proteins, modulating their activity and influencing cellular pathways.

Potential Therapeutic Applications

- Anti-inflammatory Properties : Research indicates that compounds similar to this compound exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Enzymatic Inhibition : The compound has been investigated for its role as a biochemical probe or inhibitor in enzymatic studies, which could be useful in drug discovery and development .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity against MCF-7 (breast cancer) and DU-145 (prostate cancer) cells with IC50 values indicating effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cancer progression.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory models, this compound showed promising results in reducing pro-inflammatory cytokine levels in vitro. This suggests its potential use as an anti-inflammatory agent in therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Amino-1-Boc-piperidine | Piperidine derivative | Analgesic properties |

| tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate | Indole derivative | Anticancer properties |

Properties

CAS No. |

187163-72-0 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

tert-butyl N-[4-(aminomethyl)-2,5-dimethylphenyl]carbamate |

InChI |

InChI=1S/C14H22N2O2/c1-9-7-12(10(2)6-11(9)8-15)16-13(17)18-14(3,4)5/h6-7H,8,15H2,1-5H3,(H,16,17) |

InChI Key |

IUPOPYKFYHXYGC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)CN |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)C)CN |

Synonyms |

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.